molecular formula C16H25NO4 B025661 Esmolol CAS No. 103598-03-4

Esmolol

Katalognummer: B025661
CAS-Nummer: 103598-03-4
Molekulargewicht: 295.37 g/mol
InChI-Schlüssel: AQNDDEOPVVGCPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Esmolol, sold under the brand name Brevibloc, is a cardioselective beta-1 adrenergic receptor blocker. It is known for its rapid onset and short duration of action, making it particularly useful in acute settings. This compound is primarily used for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension .

Wissenschaftliche Forschungsanwendungen

FDA-Approved Indications

Esmolol has received FDA approval for several critical applications:

  • Supraventricular Tachycardia (SVT) : this compound is indicated for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter during perioperative or emergent situations .
  • Hypertension : The drug is effective in managing hypertension that occurs during induction and tracheal intubation .
  • Sinus Tachycardia : It is also used for noncompensatory sinus tachycardia where immediate intervention is necessary .

Off-Label Uses

This compound's versatility extends to numerous off-label applications, including:

  • Aortic Dissection : Used to manage heart rate and blood pressure during acute episodes.
  • Acute Coronary Syndrome : Helps control heart rate in patients experiencing chest pain or myocardial ischemia.
  • Hypertensive Emergencies : Employed in urgent care settings to stabilize blood pressure .
  • Thyrotoxicosis : Used to manage symptoms associated with hyperthyroidism.
  • Ventricular Tachycardia : Effective in cases of refractory ventricular tachycardia and ventricular fibrillation resistant to defibrillation.
  • Electroconvulsive Therapy : Mitigates catecholamine release during treatment sessions .

Case Study 1: Perioperative Use

A study evaluated this compound's effectiveness in controlling sinus tachycardia during elective non-cardiac surgery. Patients receiving this compound showed a significant reduction in heart rate compared to placebo, demonstrating its utility in managing perioperative tachycardia without adversely affecting blood pressure .

Case Study 2: Refractory Ventricular Fibrillation

Research indicates that this compound may improve survival rates for patients experiencing refractory ventricular fibrillation in prehospital settings. This suggests a potential role for this compound in emergency cardiac care .

Case Study 3: Diabetic Foot Ulcers

A phase 3 randomized controlled trial investigated a topical formulation of this compound for diabetic foot ulcers, showing promising results that may expand its therapeutic applications beyond cardiovascular conditions .

Pharmacokinetics and Administration

This compound has a rapid onset of action (within minutes) and a short half-life (approximately 9 minutes), making it ideal for acute management scenarios. It is administered intravenously, allowing for precise control over dosage and effect duration.

Adverse Effects

While generally well-tolerated, this compound can cause adverse effects such as hypotension, bradycardia, and potential allergic reactions. Monitoring is essential during administration to mitigate these risks .

Data Summary Table

ApplicationTypeEvidence Level
Supraventricular TachycardiaFDA-ApprovedHigh
HypertensionFDA-ApprovedHigh
Sinus TachycardiaFDA-ApprovedHigh
Aortic DissectionOff-labelModerate
Acute Coronary SyndromeOff-labelModerate
Ventricular TachycardiaOff-labelModerate
Electroconvulsive TherapyOff-labelModerate

Vergleich Mit ähnlichen Verbindungen

Esmolol is often compared with other beta-1 adrenergic receptor blockers such as landiolol. Landiolol has a higher selectivity for beta-1 adrenergic receptors and a lower affinity for beta-2 adrenergic receptors compared to this compound . This results in improved selectivity and fewer side effects related to beta-2 receptor blockade . Additionally, landiolol shows a more pronounced bradycardic effect and a faster onset of action compared to this compound . Other similar compounds include metoprolol and atenolol, which also act as beta-1 adrenergic receptor blockers but have longer durations of action and different pharmacokinetic profiles.

Biologische Aktivität

Esmolol is a cardioselective beta-1 adrenergic blocker primarily used for the short-term management of various tachyarrhythmias, particularly in perioperative settings. Its unique pharmacokinetic profile, characterized by rapid onset and short duration of action, makes it particularly suitable for acute clinical situations. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound selectively inhibits beta-1 adrenergic receptors in the heart, leading to:

  • Decreased Heart Rate : By blocking adrenergic stimulation, this compound reduces the rate of cardiac contractions.
  • Reduced Cardiac Output : This results in lower myocardial oxygen demand, which is beneficial during conditions like tachycardia or hypertension.
  • Short Duration of Action : The drug has a rapid distribution half-life of approximately 2 minutes and an elimination half-life of about 9 minutes, allowing for quick adjustments in therapy during acute events .

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for its clinical use:

ParameterValue
Onset of Action 5-10 minutes
Distribution Half-Life ~2 minutes
Elimination Half-Life ~9 minutes
Metabolism Rapid hydrolysis by esterases in red blood cells
Excretion <2% unchanged in urine

Clinical Applications

This compound is indicated for several clinical scenarios:

  • Acute Tachycardia Management : Effective in controlling ventricular rates during atrial fibrillation or flutter.
  • Hypertension : Used perioperatively to manage blood pressure surges.
  • Myocardial Ischemia : Reduces heart workload and oxygen demand during episodes of ischemia.

Case Studies and Clinical Trials

  • Coronary Artery Remodeling
    A study on spontaneously hypertensive rats demonstrated that short-term this compound therapy improved coronary artery structure and function. Key findings included:
    • Significant reduction in coronary artery wall width and wall-to-lumen ratio.
    • Enhanced endothelium-dependent relaxation compared to untreated controls .
  • Beta-Blocker Efficacy Prediction
    Research indicated that this compound can predict the efficacy of oral beta-blocker therapy in patients with neurocardiogenic syncope. This suggests its utility in evaluating patient responses before long-term treatment initiation .
  • Safety Profile
    This compound's safety profile is well-documented, with adverse effects primarily related to cardiovascular responses. Clinical studies emphasize caution when used in patients with peripheral circulatory disorders or hypovolemia due to potential exacerbation of these conditions .

Comparative Efficacy with Other Beta-Blockers

This compound is often compared with other beta-blockers regarding efficacy and safety:

DrugOnset (min)Duration (min)SelectivityCommon Uses
This compound5-1010High (β1)Tachycardia, hypertension
Metoprolol153-6ModerateHypertension, heart failure
Propranolol304-6Low (β1/β2)Anxiety, migraine prophylaxis

Eigenschaften

IUPAC Name

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNDDEOPVVGCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81161-17-3 (Hydrochloride)
Record name Esmolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022995
Record name Esmolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Esmolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble as hydrochloride salt, 1.44e-01 g/L
Record name Esmolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Esmolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Similar to other beta-blockers, esmolol blocks the agonistic effect of the sympathetic neurotransmitters by competing for receptor binding sites. Because it predominantly blocks the beta-1 receptors in cardiac tissue, it is said to be cardioselective. In general, so-called cardioselective beta-blockers are relatively cardioselective; at lower doses they block beta-1 receptors only but begin to block beta-2 receptors as the dose increases. At therapeutic dosages, esmolol does not have intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (quinidine-like) activity. Antiarrhythmic activity is due to blockade of adrenergic stimulation of cardiac pacemaker potentials. In the Vaughan Williams classification of antiarrhythmics, beta-blockers are considered to be class II agents.
Record name Esmolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

81147-92-4, 103598-03-4
Record name Esmolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81147-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esmolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esmolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Esmolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3[4-[2-Hydroxy-3-(Isopropylamino)Propoxy]Phenyl] Propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESMOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDY902UXSR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Esmolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014333
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Rats (Sprague Dawley) weighing 300–400 gms were purchased from Simonsen laboratories. CVT-3619 was dissolved in DMSO and further diluted in saline. CVT-510 was dissolved in saline. Ketamine was purchased from Fort Dodge Animal Health, Xylazine from Bayer and Acepromazine Maleate from Fermenta Animal Health Co. Metoprolol and propranolol were purchased from SIGMA. Esmolol was obtained from a local pharmacy.
Name
CVT-3619
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Ketamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esmolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Esmolol
Reactant of Route 3
Reactant of Route 3
Esmolol
Reactant of Route 4
Reactant of Route 4
Esmolol
Reactant of Route 5
Reactant of Route 5
Esmolol
Reactant of Route 6
Reactant of Route 6
Esmolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.